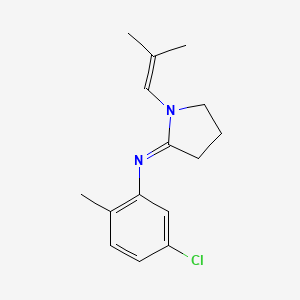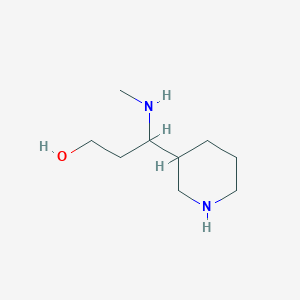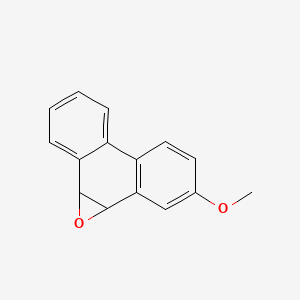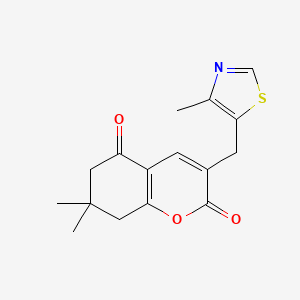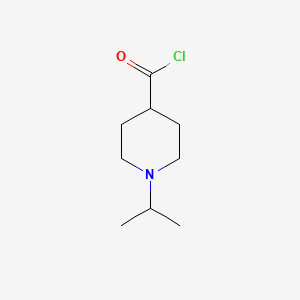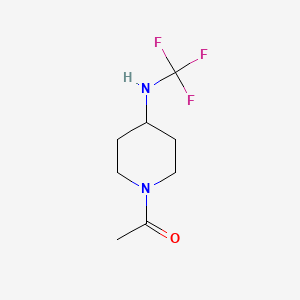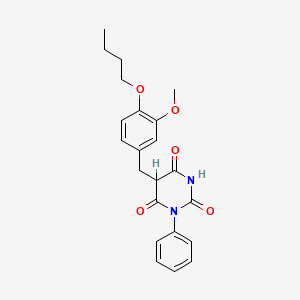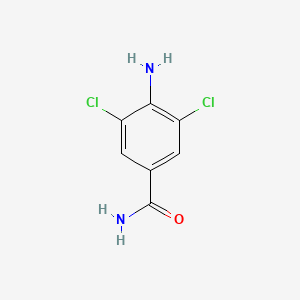
1-Fluoro-4-(2-methylcyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-4-(2-methylcyclopropyl)benzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a fluorine atom is substituted at the para position and a 2-methylcyclopropyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-(2-methylcyclopropyl)benzene typically involves the following steps:
Diazotization and Fluorination: The process begins with the diazotization of aniline derivatives, followed by fluorination using hydrofluoric acid or other fluorinating agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and fluorination processes, followed by cyclopropanation using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Fluoro-4-(2-methylcyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atom, the compound is more reactive towards electrophiles at the ortho and para positions relative to the fluorine.
Nucleophilic Aromatic Substitution (NAS): The presence of the fluorine atom also makes the compound susceptible to nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the methylcyclopropyl group to form carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to form corresponding hydrocarbons.
Substitution: Halogenating agents can substitute the fluorine atom with other halogens under specific conditions.
Major Products:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Hydrocarbons and alcohols.
Substitution Products: Halogenated derivatives.
Applications De Recherche Scientifique
1-Fluoro-4-(2-methylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Fluoro-4-(2-methylcyclopropyl)benzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The fluorine atom’s electron-withdrawing effect influences the compound’s reactivity and interaction with other molecules. The compound can form stable intermediates and transition states, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
1-Fluoro-2-methylbenzene: Similar structure but with the methyl group at the ortho position.
1-Fluoro-4-methylbenzene: Similar structure but with the methyl group at the para position.
1-Fluoro-4-(1R,2R)-2-methylcyclopropylbenzene: A stereoisomer with different spatial arrangement of the cyclopropyl group.
Propriétés
Numéro CAS |
344747-79-1 |
|---|---|
Formule moléculaire |
C10H11F |
Poids moléculaire |
150.19 g/mol |
Nom IUPAC |
1-fluoro-4-(2-methylcyclopropyl)benzene |
InChI |
InChI=1S/C10H11F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,7,10H,6H2,1H3 |
Clé InChI |
ANZUFFHVZZRJEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


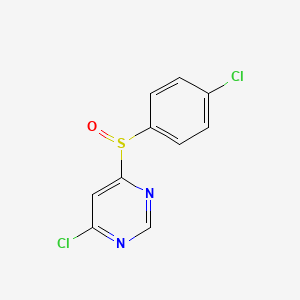
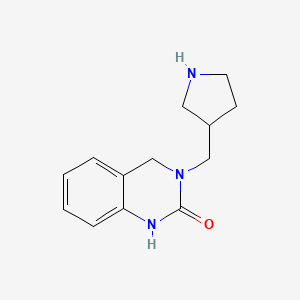

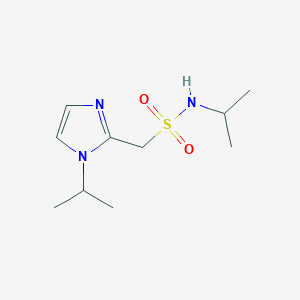
![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/structure/B13962028.png)
